N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide
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Overview
Description
N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazole ring, a pyrimidine ring, and a thiophene ring. These structural features contribute to its potential as a therapeutic agent, particularly in the treatment of cancer and other proliferative diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and pyrimidine intermediates. One common method involves the reaction of 4-chloropyrimidine with 1H-pyrazole in the presence of a base such as potassium carbonate. This is followed by the coupling of the resulting intermediate with 4-aminophenylthiophene-2-carboxamide under conditions that facilitate amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of alternative solvents, catalysts, and reaction conditions that are more amenable to large-scale production. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, may also be employed to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, particularly at positions 2 and 4.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in modulating biological pathways, particularly those involved in cell proliferation and apoptosis.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit key enzymes and signaling pathways involved in cancer progression.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways that promote cell growth and survival. This inhibition can result in cell cycle arrest and apoptosis, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-chlorobenzylidene)-4H-pyrazol-3-yl)benzamide
- N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine
- 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-methylphenyl)thiophene-2-carboxamide
Uniqueness
N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide stands out due to its unique combination of structural features, which confer distinct biological activities. Its ability to inhibit multiple protein kinases and its potential for selective targeting of cancer cells make it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6OS/c25-18(15-3-1-10-26-15)23-14-6-4-13(5-7-14)22-16-11-17(20-12-19-16)24-9-2-8-21-24/h1-12H,(H,23,25)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQITAMTLZNCDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=NC(=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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